molecular formula C18H22N2O2 B1385138 N-(4-Aminophenyl)-4-(isopentyloxy)benzamide CAS No. 1020054-04-9

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide

Cat. No. B1385138
M. Wt: 298.4 g/mol
InChI Key: KKENVBOTWFSDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide, also known as 4-APIB, is an aromatic amide that has been widely studied in recent years for its potential applications in the field of scientific research. 4-APIB is a synthetic compound that can be used as an intermediate to create a variety of other compounds. It has been shown to have a variety of biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is not well developed, but it’s a valuable building block in organic synthesis .

    Hydrolysis of Phenylboronic Pinacol Esters

    • Summary : Phenylboronic pinacol esters, which are similar to the compound you mentioned, are known for their susceptibility to hydrolysis, especially at physiological pH . This property is important when considering these compounds for pharmacological purposes .
    • Method : The rate of hydrolysis is dependent on the substituents in the aromatic ring and the pH . The reaction rate is considerably accelerated at physiological pH .
    • Results : The study found that these compounds are only marginally stable in water .

    Protodeboronation of Pinacol Boronic Esters

    • Summary : Pinacol boronic esters are valuable building blocks in organic synthesis . A study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
    • Method : The study utilized a radical approach for the protodeboronation .
    • Results : The study developed a new protocol for the protodeboronation of alkyl boronic esters .

    Design of New Drugs and Drug Delivery Devices

    • Summary : Boronic acids and their esters, which are similar to the compound you mentioned, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
    • Method : The design of these drugs and devices involves the careful consideration of the stability of these compounds in water .
    • Results : These compounds are only marginally stable in water, which is an important factor to consider when designing drugs and drug delivery devices .

    Anti-Markovnikov Hydromethylation of Alkenes

    • Summary : A study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters, similar to the compound you mentioned, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
    • Method : The study utilized a radical approach for the protodeboronation .
    • Results : The study developed a new protocol for the protodeboronation of alkyl boronic esters .

properties

IUPAC Name

N-(4-aminophenyl)-4-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(2)11-12-22-17-9-3-14(4-10-17)18(21)20-16-7-5-15(19)6-8-16/h3-10,13H,11-12,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKENVBOTWFSDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Aminophenyl)-4-(isopentyloxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Aminophenyl)-4-(isopentyloxy)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-Aminophenyl)-4-(isopentyloxy)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-Aminophenyl)-4-(isopentyloxy)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-Aminophenyl)-4-(isopentyloxy)benzamide
Reactant of Route 6
N-(4-Aminophenyl)-4-(isopentyloxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.